Sennidin B

Description

This compound has been reported in Senna alexandrina with data available.

Properties

IUPAC Name |

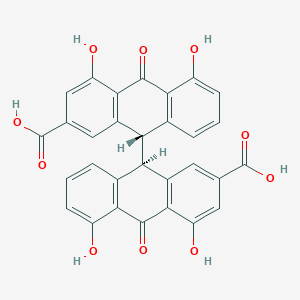

(9S)-9-[(9R)-2-carboxy-4,5-dihydroxy-10-oxo-9H-anthracen-9-yl]-4,5-dihydroxy-10-oxo-9H-anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O10/c31-17-5-1-3-13-21(15-7-11(29(37)38)9-19(33)25(15)27(35)23(13)17)22-14-4-2-6-18(32)24(14)28(36)26-16(22)8-12(30(39)40)10-20(26)34/h1-10,21-22,31-34H,(H,37,38)(H,39,40)/t21-,22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMRHWLJLNKRTJ-SZPZYZBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318414 | |

| Record name | Sennidin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sennidin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

517-44-2 | |

| Record name | Sennidin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sennidin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sennidin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-9,9',10,10'-tetrahydro-4,4',5,5'-tetrahydroxy-10,10'-dioxo[9,9'-bianthracene]-2,2'-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SENNIDIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VI631S52AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sennidin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereoisomerism of Sennidin B

Introduction

Sennidin B is a naturally occurring dianthrone, a type of anthraquinone derivative, predominantly found in plants of the Senna genus, such as Senna alexandrina and Cassia angustifolia.[1] It belongs to a class of compounds known as sennidins, which are aglycone metabolites of the pharmaceutically important sennosides. This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, physicochemical properties, and relevant experimental protocols for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure of this compound

This compound is a dimeric anthracenecarboxylic acid.[1][2] Its structure consists of two anthrone moieties linked by a single carbon-carbon bond.[1] The molecule is characterized by the presence of multiple hydroxyl and two carboxyl functional groups, which contribute significantly to its chemical properties and biological activities.[1]

The IUPAC name for this compound is (9S)-9-[(9R)-2-carboxy-4,5-dihydroxy-10-oxo-9H-anthracen-9-yl]-4,5-dihydroxy-10-oxo-9H-anthracene-2-carboxylic acid.[3][4] It is also referred to as (9R,9'S)-4,4',5,5'-tetrahydroxy-10,10'-dioxo-9,9',10,10'-tetrahydro-[9,9'-bianthracene]-2,2'-dicarboxylic acid.[5][6]

The fundamental connectivity of the atoms in this compound, highlighting the two anthrone units linked together, can be visualized as follows:

Caption: Logical diagram of this compound's core structure.

Stereoisomerism of this compound

The stereochemistry of sennidins is a critical aspect of their chemical identity and biological function. The carbon atoms at the 9 and 9' positions, which form the single bond linking the two anthrone moieties, are stereogenic centers. This gives rise to different stereoisomers.[7]

This compound is a meso compound, meaning it has stereocenters but is achiral overall due to an internal plane of symmetry. It possesses the (9R,9'S) or equivalently the (9S,9'R) configuration.[1][7] This distinguishes it from its diastereomer, Sennidin A, which exists as a pair of enantiomers with (9R,9'R) and (9S,9'S) configurations.[7][8] The difference in the three-dimensional arrangement of the anthrone units around the C9-C9' bond significantly impacts their biological activity. For instance, Sennidin A exhibits higher inhibitory activity against the HCV NS3 helicase than this compound.[1][9]

The stereoisomeric relationship between Sennidin A and this compound can be summarized as follows:

Caption: Stereoisomeric relationships of Sennidins A and B.

Data Presentation

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 517-44-2 | [1][3][4][9][10] |

| Molecular Formula | C₃₀H₁₈O₁₀ | [1][3][9][10] |

| Molecular Weight | 538.46 g/mol | [1][4][10] |

| Appearance | Yellow powder / Solid | [1][10] |

| IUPAC Name | (9S)-9-[(9R)-2-carboxy-4,5-dihydroxy-10-oxo-9H-anthracen-9-yl]-4,5-dihydroxy-10-oxo-9H-anthracene-2-carboxylic acid | [1][3][4][11] |

| XLogP3 | 4.8 | [1] |

| Hydrogen Bond Donor Count | 6 | [1] |

| Hydrogen Bond Acceptor Count | 10 | [1] |

| Solubility | Soluble in chloroform and methanol; insoluble in water. | [10] |

Comparative Biological Activity of Sennidin Stereoisomers

Sennidin A and this compound, being diastereomers, exhibit different biological activities.

| Biological Activity | Sennidin A | This compound | Source(s) |

| HCV NS3 Helicase Inhibition | IC₅₀ = 0.8 µM | Lower activity than Sennidin A | [9][12][13] |

| Stimulation of Glucose Incorporation in Rat Adipocytes | Stimulates to near maximal insulin-stimulated levels | Stimulates, but to a lesser extent than Sennidin A | [10] |

Experimental Protocols

Isolation and Purification from Plant Material

This compound is naturally present in Senna species as a component of sennosides, which are glycosides. The aglycone, this compound, is typically obtained after the hydrolysis of these sennosides. A general workflow for its isolation is as follows:

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: Dried and powdered plant material (e.g., Senna leaves) is subjected to extraction with a suitable organic solvent like methanol or ethanol to extract the sennosides.[1]

-

Hydrolysis: The crude extract containing sennosides is hydrolyzed. This can be achieved through acid hydrolysis (e.g., with HCl or H₂SO₄) or, more specifically, through enzymatic hydrolysis using a β-glucosidase. This step cleaves the sugar moieties to yield the sennidin aglycones.[1]

-

Purification: The resulting mixture of sennidins is then purified. This typically involves a series of chromatographic techniques, such as column chromatography over silica gel or Sephadex, followed by recrystallization to obtain pure this compound.

Enzymatic Hydrolysis of Sennoside B

Certain intestinal bacteria, such as Bifidobacterium sp. strain SEN, are capable of hydrolyzing sennosides into their active sennidin forms.[10] This process can be replicated in vitro.

Protocol:

-

Bacterial Culture: Cultivate Bifidobacterium dentium or B. adolescentis under anaerobic conditions in a suitable growth medium.[14]

-

Enzyme Preparation: Prepare a cell-free extract containing the β-glucosidase enzyme from the bacterial culture.

-

Hydrolysis Reaction: Incubate a solution of Sennoside B with the enzyme preparation at an optimal pH of 6.0.[1]

-

Monitoring: Monitor the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC) to observe the conversion of Sennoside B to this compound.

-

Isolation: Once the reaction is complete, extract the this compound from the reaction mixture using an appropriate organic solvent and purify as described in section 4.1.

Structural Elucidation by X-ray Crystallography

The definitive three-dimensional structure and absolute stereochemistry of molecules like this compound are determined using single-crystal X-ray diffraction.

Methodology:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is a critical and often challenging step, typically achieved by slow evaporation of a solvent from a saturated solution of the pure compound.[15]

-

Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[16]

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined by solving the phase problem, often using direct methods or Patterson methods.[15]

-

Structure Refinement: The initial structural model is refined using least-squares methods to improve the fit between the observed and calculated diffraction data, resulting in a precise determination of bond lengths, bond angles, and the overall molecular conformation.[16]

Conclusion

This compound is a significant natural product with a well-defined chemical structure and interesting stereochemical properties. Its identity as the meso diastereomer of Sennidin A is a key determinant of its distinct biological profile. A thorough understanding of its structure, properties, and the experimental methods used for its isolation and characterization is essential for its potential development and application in pharmaceutical and scientific research.

References

- 1. Buy this compound | 517-44-2 [smolecule.com]

- 2. Showing Compound this compound (FDB023079) - FooDB [foodb.ca]

- 3. This compound | C30H18O10 | CID 10459879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - (9S)-9-[(9R)-2-carboxy-4,5-dihydroxy-10-oxo-9H-anthracen-9-yl]-4 [sigmaaldrich.com]

- 5. chemwhat.com [chemwhat.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. In Silico Studies on Sennidines—Natural Dianthrones from Senna - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sennidin A | C30H18O10 | CID 92826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. This compound | CAS:517-44-2 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. Phytochemical: this compound [caps.ncbs.res.in]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound | TargetMol [targetmol.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isolation and Purification of Sennidin B from Senna Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Sennidin B, a bioactive dianthrone aglycone, from Senna species. The procedures detailed herein encompass the extraction of the precursor sennosides, their subsequent hydrolysis to yield sennidins, and the purification and analytical validation of this compound.

Introduction to this compound

This compound is a stereoisomer of sennidin A, both of which are aglycones of the corresponding sennosides A and B.[1] These compounds are found in the leaves and pods of plants belonging to the Senna genus, most notably Cassia angustifolia (Tinnevelly senna) and Cassia acutifolia (Alexandrian senna).[1][2] While sennosides are well-known for their laxative properties, which are mediated by their conversion to the active metabolite rhein anthrone in the colon, the sennidins themselves are subjects of growing research interest for their potential pharmacological activities.[3][4] The isolation of pure this compound is essential for further investigation into its biological effects and for its use as a reference standard in analytical applications.

The overall process for obtaining this compound involves three primary stages: extraction of sennosides from the plant material, hydrolysis of the glycosidic bonds to liberate the sennidin aglycones, and chromatographic purification of this compound from the resulting mixture.

Extraction of Sennosides from Senna Species

The initial step in the isolation of this compound is the efficient extraction of its glycosidic precursors, sennosides A and B, from the plant material. Several methods have been developed, with solvent extraction being the most common.

Experimental Protocol: Solvent Extraction of Sennosides

This protocol describes a general method for the extraction of sennosides from dried and powdered Senna leaves or pods.

Materials and Reagents:

-

Dried and powdered Senna leaves or pods

-

70% Ethanol (v/v) or Methanol

-

Hexane (for defatting, optional)

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

Procedure:

-

(Optional Defatting): To remove lipids and chlorophyll that may interfere with subsequent steps, the powdered plant material can be pre-extracted with hexane. Suspend the powder in hexane (1:10 w/v), stir for 1-2 hours, and then filter. Allow the defatted plant material to air dry completely.

-

Extraction: Macerate the powdered plant material (or the defatted material) with a hydroalcoholic solvent such as 70% ethanol or methanol at a ratio of 1:10 (w/v).[7] The extraction can be performed at room temperature with stirring for 12-24 hours or under reflux for 2-4 hours for increased efficiency. Alternatively, ultrasound or microwave-assisted extraction techniques can be employed to reduce extraction time and improve yield.[8] Some protocols suggest the use of a slightly alkaline medium, such as a 0.25% sodium bicarbonate solution, to enhance the extraction of acidic sennosides.[5][6]

-

Filtration and Concentration: After the extraction period, filter the mixture to separate the plant debris from the liquid extract. The residue can be re-extracted 2-3 times to ensure complete recovery of the sennosides. Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50-60°C to obtain a crude sennoside-rich extract.

Hydrolysis of Sennosides to Sennidins

The conversion of sennosides to their corresponding aglycones, sennidins, is a critical step. This is achieved by the cleavage of the β-glycosidic bonds, which can be accomplished through either acid or enzymatic hydrolysis.

Experimental Protocol: Acid Hydrolysis

Acid hydrolysis is a common chemical method for cleaving glycosidic bonds. Care must be taken to optimize the conditions to maximize the yield of sennidins while minimizing their degradation.

Materials and Reagents:

-

Crude sennoside extract

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Toluene or other suitable organic solvent for extraction

-

Sodium bicarbonate solution (10% w/v)

-

pH meter or pH indicator strips

Procedure:

-

Acidification and Hydrolysis: Dissolve the crude sennoside extract in an aqueous or aqueous-alcoholic solution. Acidify the solution to a pH of approximately 1.0-2.0 using a suitable acid like HCl or H₂SO₄.[5][9] Heat the mixture under reflux for 4-6 hours.[10] The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the sennoside spots and the appearance of new, less polar spots corresponding to the sennidins.

-

Extraction of Sennidins: After cooling, the acidic aqueous mixture is extracted with an organic solvent such as toluene or ethyl acetate to partition the sennidins into the organic phase.[10] The extraction should be performed multiple times to ensure complete recovery.

-

Washing and Concentration: Combine the organic extracts and wash them with a 10% sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with water until the aqueous layer is neutral.[10] Dry the organic phase over anhydrous sodium sulfate and then concentrate it under reduced pressure to yield a crude sennidin mixture.

Conceptual Approach: Enzymatic Hydrolysis

Enzymatic hydrolysis offers a milder and more specific alternative to acid hydrolysis. The use of β-glucosidases can selectively cleave the glucose moieties from the sennosides.

Key Considerations for Enzymatic Hydrolysis:

-

Enzyme Source: β-glucosidases from various microbial sources can be used. A notable example is the enzyme from the intestinal anaerobe Bifidobacterium sp. strain SEN, which has been shown to effectively hydrolyze sennosides.[3] Commercially available β-glucosidases can also be screened for their activity on sennosides.

-

Reaction Conditions: The hydrolysis is typically carried out in a buffered solution at the optimal pH and temperature for the specific enzyme. For the β-glucosidase from Bifidobacterium sp. strain SEN, the optimal pH is around 6.0. The reaction mixture, containing the sennoside extract and the enzyme, is incubated for a sufficient period to ensure complete hydrolysis.

-

Work-up: Following the enzymatic reaction, the sennidins can be extracted from the aqueous reaction mixture using an appropriate organic solvent, similar to the work-up procedure for acid hydrolysis.

Purification of this compound

The crude sennidin mixture obtained after hydrolysis contains both Sennidin A and this compound, as well as other potential byproducts. Chromatographic techniques are employed to isolate and purify this compound.

Experimental Protocol: Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for the preparative separation of compounds from a mixture.

Materials and Reagents:

-

Crude sennidin mixture

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Methanol

-

Glass chromatography column

-

Fraction collector or test tubes

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a glass column. Allow the silica gel to settle, and then equilibrate the column by passing several column volumes of the initial mobile phase (e.g., hexane or a low-polarity hexane-ethyl acetate mixture) through it.

-

Sample Loading: Dissolve the crude sennidin mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample is carefully loaded onto the top of the packed column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system and gradually increasing the proportion of a more polar solvent. A common gradient system for the separation of moderately polar compounds like sennidins is a hexane-ethyl acetate gradient, followed by an ethyl acetate-methanol gradient if necessary.

-

Fraction Collection and Analysis: Collect fractions of the eluate and analyze them by TLC or HPLC to identify the fractions containing this compound. The separation of Sennidin A and B can be challenging due to their structural similarity, so careful monitoring of the fractions is crucial.

-

Isolation of Pure this compound: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure to obtain the purified compound. The purity of the isolated this compound should be confirmed by analytical HPLC and spectroscopic methods.

Analytical Methods and Data Presentation

The quantification and purity assessment of sennosides and this compound are essential throughout the isolation and purification process. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.

HPLC Method for Sennoside and Sennidin Analysis

Table 1: Typical HPLC Parameters for Sennoside and Sennidin Analysis

| Parameter | Sennoside Analysis | This compound Purity Analysis |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[11][12] | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1 M acetate buffer pH 6.0) and acetonitrile.[10] Another common mobile phase is a mixture of water, acetonitrile, and an acid like phosphoric acid or acetic acid.[12][13] | A gradient system of water (with 0.1% formic or acetic acid) and acetonitrile or methanol is typically effective. |

| Flow Rate | 1.0 - 1.5 mL/min[11] | 1.0 mL/min |

| Detection | UV at 270 nm or 380 nm[12][13] | UV at a wavelength corresponding to the absorption maximum of this compound. |

| Column Temperature | 30 - 40°C[12] | Ambient or controlled at 30-40°C for better reproducibility. |

Quantitative Data

The yield and purity of sennosides and this compound can vary significantly depending on the plant source, extraction method, and purification efficiency. The following table provides a summary of reported quantitative data for sennosides, which are the precursors to this compound. Data for the final yield and purity of this compound is highly dependent on the specific laboratory protocol followed.

Table 2: Reported Content of Sennosides in Senna Species

| Senna Species | Plant Part | Sennoside A Content (% w/w) | Sennoside B Content (% w/w) | Reference |

| Cassia angustifolia | Leaves | - | - | [8] |

| Cassia angustifolia | Pods | - | - | [8] |

| Cassia obovata | Leaves | Varies | Varies | [12] |

Note: Specific percentages for Sennoside A and B are often reported as a combined value or vary widely between studies. Researchers should perform their own quantification based on their specific plant material and extraction method.

Visualizing the Workflow and Chemical Relationships

Workflow for Isolation and Purification of this compound

Caption: Workflow for the isolation and purification of this compound.

Chemical Relationship of Sennoside B and this compound

Caption: Hydrolysis of Sennoside B to this compound and glucose.

References

- 1. SENNOSIDES(3).pptx [slideshare.net]

- 2. ijprajournal.com [ijprajournal.com]

- 3. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Study of Senna (CASRN 8013-11-4) in C57BL/6NTac Mice and Toxicology and Carcinogenesis Study of Senna in Genetically Modified C3B6.129F1/Tac-Trp53tm1Brd N12 Haploinsufficient Mice (Feed Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4256875A - Extraction of sennosides - Google Patents [patents.google.com]

- 6. CN114031654A - Sennoside extraction method - Google Patents [patents.google.com]

- 7. phytojournal.com [phytojournal.com]

- 8. Comparison on extraction yield of sennoside A and sennoside B from senna (Cassia angustifolia) using conventional and non conventional extraction techniques and their quantification using a validated HPLC-PDA detection method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US5710260A - Method of extracting sennosides A, B and A1 - Google Patents [patents.google.com]

- 10. A Modified Method for Isolation of Rhein from Senna - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Simple and rapid analysis of sennoside A and sennoside B contained in crude drugs and crude drug products by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthetic Pathway of Sennidin B in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Sennidin B, a pharmacologically significant dianthrone found in plants of the Senna genus. The document details the molecular precursors, key enzymatic steps, and proposed mechanisms leading to the formation of this complex natural product. It incorporates quantitative data, detailed experimental protocols from key studies, and visual diagrams to facilitate a deeper understanding of this intricate biochemical process.

Introduction to this compound and its Precursors

This compound is the aglycone (non-sugar component) of Sennoside B, one of the primary active compounds responsible for the laxative effects of Senna, a medicinal plant used for centuries.[1][2] Sennidins are dianthrones, meaning they are dimers of two anthrone moieties linked by a C-C single bond.[3] Specifically, this compound is the meso (RS) stereoisomer formed from the dimerization of rhein anthrone molecules.[3][4] The biosynthesis of this compound is a multi-step process that begins with the formation of an anthraquinone skeleton. In higher plants, two primary pathways are known for anthraquinone biosynthesis: the polyketide pathway and the chorismate/o-succinylbenzoic acid pathway.[5][6] For the emodin-type anthraquinones found in the Leguminosae family, which includes Senna, the polyketide pathway is the predominant route.[5]

The Polyketide Pathway: Assembling the Anthraquinone Core

The formation of the fundamental anthraquinone structure in Senna species follows the polyketide pathway. This pathway utilizes basic building blocks from primary metabolism to construct the complex aromatic scaffold.

The key steps are:

-

Initiation: The pathway begins with one molecule of acetyl-CoA.[5][7]

-

Elongation: Seven molecules of malonyl-CoA are sequentially added to the acetyl-CoA starter unit.[5] This chain elongation is a condensation reaction that forms a linear octaketide chain.[7]

-

Cyclization and Aromatization: The unstable octaketide intermediate undergoes a series of intramolecular cyclizations (aldol condensations) and subsequent aromatization reactions to form the tricyclic anthraquinone skeleton.[8][9]

Recent genomic and biochemical analyses of Senna tora have identified that a Type III polyketide synthase (PKS) is crucial for this process.[8] Specifically, a chalcone synthase-like (CHS-L) enzyme was shown to be responsible for the biosynthesis of the anthraquinone scaffold, representing a significant advancement in understanding this pathway in plants.[8]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Cassia angustifolia Vahl. Leaves: Determination of Total Phenolic and Sennoside Contents of Different Fractions in Comparison with Their α- Glucosidase and Tyrosinase Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Silico Studies on Sennidines—Natural Dianthrones from Senna - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sennoside.pptx [slideshare.net]

- 8. scispace.com [scispace.com]

- 9. Frontiers | De novo Transcriptome Assembly of Senna occidentalis Sheds Light on the Anthraquinone Biosynthesis Pathway [frontiersin.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Sennidin B

For Researchers, Scientists, and Drug Development Professionals

Abstract: Sennidin B is a naturally occurring dianthrone, a type of anthracenecarboxylic acid, primarily found in plants of the Senna species.[1] It is the RS-stereoisomer of sennidin A.[2] This document provides a comprehensive overview of the physical and chemical properties of this compound, its isolation and characterization, and its known biological activities and associated signaling pathways. The information is intended to serve as a technical resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a yellow, solid powder.[3] It is a member of the anthracenes chemical class.[4] The core structure consists of two anthrone moieties linked at the C9 and C9' positions.[2] Key quantitative physical and chemical properties are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₁₈O₁₀ | [1][4] |

| Molecular Weight | 538.46 g/mol | [1][3][5] |

| Exact Mass | 538.08999677 Da | [4] |

| Appearance | Yellow powder | [3] |

| Boiling Point (estimated) | 801.8 °C @ 760 mmHg | [5][6] |

| Flash Point (estimated) | 452.6 °C | [5][7] |

| Density (estimated) | 1.7 ± 0.1 g/cm³ | [7][8] |

| XLogP3 (computed) | 4.8 | [4] |

| Experimental logP | 4.272 | [4] |

| CAS Number | 517-44-2 | [1][4] |

Table 2: Solubility of this compound

| Solvent | Solubility | Notes | Source |

| Water | Insoluble (4.576e-005 mg/L @ 25°C est.) | [3][6] | |

| Chloroform | Soluble | [3] | |

| Methanol | Soluble | [3] | |

| DMSO | Soluble (up to 50 mg/mL or 10 mM) | Sonication or warming to 37°C may be needed. | [9][10] |

| Dimethylformamide (DMF) | Soluble | [11] |

Note: Solutions of this compound may be unstable, and freshly prepared solutions are recommended.[12]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

2.1 Mass Spectrometry

Mass spectrometry data confirms the molecular weight of this compound. The MS-MS spectrum shows characteristic fragmentation patterns.

Table 3: MS-MS Data for this compound

| Parameter | Value |

| Instrument Type | IT/ion trap |

| Precursor Type | [M-H]⁻ |

| Precursor m/z | 537.0827 |

| Top Peak (m/z) | 493 |

| 2nd Highest Peak (m/z) | 224 |

| 3rd Highest Peak (m/z) | 268 |

| Source:[4] |

2.2 UV-Vis Spectroscopy

The UV spectra for sennosides, the glycosidic precursors to sennidins, are identical, indicating a shared chromophore.[13] Sennoside B, a closely related precursor, exhibits absorption maxima (λmax) at 269 and 366 nm.[11]

2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional qNMR methods have been developed for the quantification of sennosides, the precursors to this compound.[14][15] These methods focus on the cross-correlations of the characteristic 10-10' bonds to differentiate them from monomeric anthranoids.[14] While specific 1H-NMR and 13C-NMR data for pure this compound is not detailed in the provided results, these NMR techniques are standard for its structural elucidation.[16]

Experimental Protocols

3.1 Isolation from Natural Sources

This compound is typically derived from its glycosylated forms, sennosides, which are extracted from the leaves and pods of Senna species like Senna alexandrina (Cassia angustifolia).[1][12]

Experimental Workflow: Isolation and Hydrolysis of Sennosides to this compound

Caption: Workflow for this compound isolation from Senna plant material.

Methodology:

-

Extraction: Plant material (leaves or pods of Senna) is subjected to solvent extraction, often using methanol.[17]

-

Hydrolysis: The crude extract, rich in sennosides, undergoes hydrolysis to cleave the sugar moieties. This can be achieved through acid hydrolysis or, more specifically, through enzymatic hydrolysis using β-glucosidases. Notably, certain intestinal bacteria like Bifidobacterium sp. can hydrolyze sennosides to sennidins.[3]

-

Purification: The resulting mixture of sennidin aglycones is then purified. High-performance liquid chromatography (HPLC) is a common method to separate the stereoisomers, Sennidin A and this compound.

3.2 Analytical Methods

An ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been established for the quantitative analysis of sennosides A and B.[17]

Methodology:

-

Sample Preparation: The sample is extracted with a methanol-ammonium formate solution.[17]

-

Chromatography: Separation is performed on a C18 column with a gradient elution of 0.1% formic acid and methanol.[17]

-

Detection: An electrospray ionization source in negative mode (ESI-) and multiple reaction monitoring (MRM) are used for qualitative and quantitative analysis.[17]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including antiviral and metabolic regulatory effects.

4.1 Antiviral Activity

This compound has been identified as an inhibitor of the Hepatitis C Virus (HCV) non-structural protein 3 (NS3) helicase.[1][12] Its inhibitory activity is, however, lower than its stereoisomer, Sennidin A, which has an IC₅₀ of 0.8 μM.[12][18] The dimeric hydroxyanthraquinone structure is crucial for its antiviral efficacy.[1] Molecular dynamics simulations suggest that this compound adopts a folded conformation in the enzyme's active site, which facilitates π-π stacking interactions.[1]

4.2 Metabolic Regulation: Glucose Uptake

This compound stimulates glucose incorporation in rat adipocytes through an insulin-independent mechanism.[1][3] This activity is thought to involve the modulation of the PI3K/Akt signaling pathway, leading to the translocation of glucose transporter 4 (GLUT4).[1][12]

Signaling Pathway: this compound-Stimulated Glucose Uptake

Caption: Proposed pathway for this compound-stimulated glucose uptake.

4.3 Metabolism by Gut Microbiota

Sennosides, the parent compounds of this compound, are prodrugs that are metabolized by the intestinal microflora into the active aglycones (sennidins). Certain species of Bifidobacterium have been shown to possess a novel β-glucosidase that can hydrolyze sennoside B to this compound.[3] This biotransformation is a critical step for the laxative effect of senna-based products.[2]

Metabolic Pathway: Conversion of Sennoside B to this compound

Caption: Microbial metabolism of Sennoside B to this compound.

4.4 Other Activities

-

Antioxidant Properties: The dianthrone structure with multiple hydroxyl groups and conjugated aromatic systems confers antioxidant properties to this compound, allowing it to scavenge reactive oxygen species.[1]

-

Anti-cancer Potential: While research on this compound is limited, its parent glycoside, Sennoside B, has been shown to inhibit the proliferation, migration, and invasion of triple-negative breast cancer cells by repressing ERK/AKT/STAT5 signaling.[19]

Conclusion

This compound is a well-characterized natural product with distinct physical, chemical, and biological properties. Its stereochemistry differentiates it from Sennidin A, influencing its biological efficacy. Understanding its solubility, stability, and spectroscopic profile is essential for its use as a research tool or analytical standard. The elucidation of its roles in metabolic regulation and antiviral activity, along with the mechanisms of its formation by the gut microbiome, opens avenues for further investigation into its therapeutic potential. This guide provides a foundational repository of technical data to support ongoing and future research in the field.

References

- 1. Buy this compound | 517-44-2 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | CAS:517-44-2 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 5. Cas 517-44-2,SENNIDINE B | lookchem [lookchem.com]

- 6. This compound, 517-44-2 [thegoodscentscompany.com]

- 7. echemi.com [echemi.com]

- 8. chemigran.com [chemigran.com]

- 9. Sennidin B_TargetMol [targetmol.com]

- 10. glpbio.com [glpbio.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Determination of Total Sennosides and Sennosides A, B, and A1 in Senna Leaflets, Pods, and Tablets by Two-Dimensional qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. [Determination of sennoside B, sennoside A and physcion in slimming health foods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Sennoside B inhibits malignant phenotypes of triple-negative breast cancer cells and represses ERK/AKT/STAT5 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of Sennidin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Sennidin B, a dianthrone glycoside and the aglycone of Sennoside B. This compound is a key metabolite formed by the action of intestinal microbiota on sennosides, the active components of Senna, a widely used natural laxative. Understanding its structural and physicochemical properties through spectroscopic analysis is crucial for quality control, metabolic studies, and further drug development.

Spectroscopic Data

The following sections summarize the available mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data for this compound.

Mass spectrometry data is critical for confirming the molecular weight and fragmentation pattern of this compound. The compound has a molecular formula of C₃₀H₁₈O₁₀ and a monoisotopic mass of approximately 538.09 Da.[1]

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₃₀H₁₈O₁₀ | [1] |

| Molecular Weight | 538.46 g/mol | [2] |

| Precursor Ion Type | [M-H]⁻ | [1] |

| Precursor m/z | 537.0827 | [1] |

| MS/MS Fragmentation Peaks (m/z) | ||

| Top Peak | 493 | [1] |

| 2nd Highest Peak | 224 | [1] |

| 3rd Highest Peak | 268 | [1] |

Table 2: Theoretical Infrared (IR) Spectroscopy Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Source |

| ~3164 | Aromatic C-H Stretch | [4] |

| Additional Bands | Two new C-H stretching bands arise for each aromatic ring unsubstituted with a carboxylic group compared to Sennidin A. | [4] |

Note: This data is based on theoretical calculations and may differ from experimental values.

Detailed experimental ¹H and ¹³C NMR peak assignments for isolated this compound are not extensively reported in publicly available literature. However, NMR spectroscopy, particularly two-dimensional quantitative NMR (2D qNMR) techniques like HSQC, is employed for the quality control of Senna preparations and the quantification of its active sennoside precursors.[5][6] While specific data for this compound is scarce, some commercial suppliers confirm the structure of their standards by NMR.[2]

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not published specifically. However, generalized procedures for the analysis of natural products of this class are well-established.

Metabolite identification studies of sennosides and their aglycones often utilize Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry.

-

Sample Preparation : An extract containing this compound is prepared, typically by dissolving a reference standard in a suitable solvent like methanol or by processing biological matrices (e.g., feces, plasma) following hydrolysis of sennosides.[7]

-

Chromatography : Separation is achieved on a reverse-phase column (e.g., C18) with a gradient elution system, commonly using water and acetonitrile, both modified with a small percentage of formic acid to improve ionization.[7]

-

Mass Spectrometry :

-

Ionization : Electrospray ionization (ESI) is typically used, often in negative mode to generate the [M-H]⁻ ion.[1]

-

Analysis : The instrument alternates between full scan MS to measure the mass of eluting compounds and tandem MS (MS/MS) to fragment specific ions of interest (like m/z 537.08) for structural elucidation.[8]

-

The theoretical IR spectrum was obtained using computational methods.[3]

-

Structure Optimization : The molecular structure of this compound was optimized using Density Functional Theory (DFT) at the B3LYP/6-311++G**-DG3 level.[3]

-

Solvent Modeling : The influence of a solvent (water or ethanol) was accounted for using a Polarizable Continuum Model (PCM).[3]

-

Frequency Calculation : Vibrational frequencies corresponding to the IR absorption bands were calculated from the optimized structure.

A general protocol for acquiring NMR data for a compound like this compound would be as follows.

-

Sample Preparation : A pure sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., methanol-d₄, DMSO-d₆). An internal standard like tetramethylsilane (TMS) may be added for chemical shift referencing.

-

Data Acquisition : The sample is placed in a high-field NMR spectrometer. Standard experiments include:

-

¹H NMR for proton environment analysis.

-

¹³C NMR for carbon skeleton analysis.

-

2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity and assign specific signals.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

References

- 1. This compound | C30H18O10 | CID 10459879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS:517-44-2 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. In Silico Studies on Sennidines—Natural Dianthrones from Senna - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Silico Studies on Sennidines—Natural Dianthrones from Senna [mdpi.com]

- 5. Determination of Total Sennosides and Sennosides A, B, and A1 in Senna Leaflets, Pods, and Tablets by Two-Dimensional qNMR [mdpi.com]

- 6. Determination of Total Sennosides and Sennosides A, B, and A1 in Senna Leaflets, Pods, and Tablets by Two-Dimensional qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy this compound | 517-44-2 [smolecule.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Preliminary Investigations into the Mechanism of Action of Sennidin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sennidin B is a natural organic compound classified as an anthracenecarboxylic acid.[1] It is a stereoisomer of Sennidin A and a key metabolite of Sennoside B, a dianthrone glycoside found in plants of the Senna genus.[2][3] Sennosides themselves are well-known for their laxative effects, which are mediated by their conversion to sennidins by gut microbiota.[4][5][6] Emerging preliminary research, however, suggests that this compound and its precursors may possess a broader range of pharmacological activities, including metabolic regulation, anti-cancer, and anti-inflammatory effects. This document provides a technical overview of the preliminary studies into the mechanism of action of this compound, focusing on quantitative data, experimental methodologies, and the signaling pathways involved.

Metabolism of Sennoside B to this compound

The biological activity of sennosides is dependent on their metabolic conversion within the gastrointestinal tract. Sennoside B, a glycoside, is not readily absorbed in the upper gut. Upon reaching the large intestine, gut bacteria, including species like Clostridium sphenoides and Peptostreptococcus intermedius, metabolize it.[2][7] The process involves a stepwise enzymatic hydrolysis by β-glucosidase, which cleaves the glucose moieties to yield the aglycone, this compound.[4] this compound can be further reduced by bacterial enzymes to rheinanthrone, which is considered the primary active metabolite responsible for the laxative effect.[4][5]

References

- 1. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]

- 2. Metabolism of sennosides by human intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound | 517-44-2 [smolecule.com]

- 4. Metabolism of Sennosides by Intestinal Flora [jstage.jst.go.jp]

- 5. karger.com [karger.com]

- 6. karger.com [karger.com]

- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

In Silico Modeling of Sennidin B Protein Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of Sennidin B's interactions with various protein targets. This compound, a member of the sennoside family of natural compounds found in the senna plant, has garnered interest for its potential therapeutic effects beyond its well-known laxative properties. Understanding its binding mechanisms at a molecular level is crucial for elucidating its pharmacological activities and for the rational design of novel therapeutics.

This document summarizes key quantitative data, details relevant experimental protocols for model validation, and visualizes associated signaling pathways and workflows to provide a comprehensive resource for professionals in drug discovery and development.

Data Presentation: Quantitative Analysis of this compound and Related Compounds' Protein Interactions

While specific quantitative binding data for this compound remains limited in publicly available literature, data for the closely related Sennoside A provides valuable insights into the potential binding affinities of this class of compounds. The following table summarizes the available inhibitory concentrations.

| Compound | Protein Target | IC50 (µM) |

| Sennoside A | Hepatitis C Virus (HCV) NS3 Helicase | 0.8[1] |

Further research is required to determine the specific binding affinities (K_d, K_i) and thermodynamic parameters (ΔG, ΔH, ΔS) of this compound with its putative protein targets.

In Silico Modeling Workflow

The computational investigation of this compound's protein binding typically follows a multi-step workflow, beginning with the preparation of both the ligand and the protein, followed by molecular docking to predict binding modes, and often culminating in molecular dynamics simulations to assess the stability of the predicted complex.

Potential Protein Targets and Associated Signaling Pathways

Based on existing research on sennosides and related anthraquinones, several protein targets and signaling pathways have been identified as potentially being modulated by this compound.

Hepatitis C Virus (HCV) NS3 Helicase

Sennoside A has been shown to inhibit the NS3 helicase of the Hepatitis C virus, an enzyme crucial for viral replication.[1] Given the structural similarity, this compound is also a potential inhibitor of this target.

PI3K/Akt Signaling Pathway and GLUT4 Translocation

This compound has been observed to stimulate glucose incorporation in adipocytes, suggesting an effect on glucose metabolism.[2] This is often mediated through the PI3K/Akt signaling pathway, which leads to the translocation of the glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake.

Wnt/β-catenin Signaling Pathway

Studies on Sennoside A have indicated its potential to inhibit the Wnt/β-catenin signaling pathway, which is implicated in various cellular processes, including cell proliferation and differentiation, and is often dysregulated in cancer.[3] The pathway involves a cascade of protein interactions that regulate the levels of β-catenin, a key transcriptional co-activator.

Experimental Protocols for Validation

In silico models are powerful predictive tools, but their findings must be validated through experimental methods. The following protocols outline common techniques used to study protein-ligand interactions.

Fluorescence Spectroscopy (Tryptophan Quenching)

Principle: This technique measures the quenching of intrinsic tryptophan fluorescence of a protein upon ligand binding. The change in fluorescence intensity can be used to determine binding affinities.[4]

Protocol:

-

Protein and Ligand Preparation:

-

Prepare a stock solution of the target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is minimal to avoid protein denaturation.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to 280 nm or 295 nm (to selectively excite tryptophan residues) and record the emission spectrum from 300 nm to 400 nm.

-

Titrate the protein solution with increasing concentrations of the this compound solution.

-

After each addition, allow the system to equilibrate and record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Correct the fluorescence intensity for the inner filter effect if necessary.

-

Plot the change in fluorescence intensity as a function of the ligand concentration.

-

Fit the data to a suitable binding model (e.g., the Stern-Volmer equation) to calculate the binding constant (K_b) and the number of binding sites (n).

-

Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by chiral molecules like proteins. Ligand binding can induce conformational changes in the protein, which are reflected in the CD spectrum.[5]

Protocol:

-

Sample Preparation:

-

Prepare solutions of the target protein and this compound in a CD-compatible buffer (e.g., a low-salt phosphate buffer).

-

-

CD Spectra Acquisition:

-

Record the far-UV CD spectrum (typically 190-250 nm) of the protein alone to assess its secondary structure content (α-helix, β-sheet, etc.).

-

Record the CD spectrum of the protein in the presence of varying concentrations of this compound.

-

-

Data Analysis:

-

Subtract the buffer and ligand spectra from the protein-ligand spectra.

-

Analyze the changes in the CD signal at specific wavelengths to monitor conformational changes.

-

Deconvolution algorithms can be used to estimate the changes in secondary structure content upon ligand binding.

-

Conclusion

The in silico modeling of this compound's protein interactions is a burgeoning area of research with the potential to unlock new therapeutic applications for this natural compound. While direct experimental data on this compound binding is still emerging, computational approaches, guided by data from related sennosides and anthraquinones, provide a powerful framework for hypothesis generation and the design of future experimental studies. The integration of molecular docking, molecular dynamics, and experimental validation techniques will be paramount in fully elucidating the molecular mechanisms underlying the biological activities of this compound.

References

- 1. Spectroscopic methods for the determination of protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Circular dichroism studies on conformational changes in protein molecules upon adsorption on ultrafine polystyrene particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Effects and Mechanisms of Sennoside A on Inducing Cytotoxicity, Apoptosis, and Inhibiting Metastasis in Human Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CD Spectroscopy of Protein Conformational Changes | MtoZ Biolabs [mtoz-biolabs.com]

An In-depth Technical Guide to the Biological Activity of Sennidin B and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted biological activities of Sennidin B and its related compounds, primarily the parent glycosides sennosides. Derived from plants of the Senna genus, these dianthrone compounds have been traditionally recognized for their laxative effects. However, recent scientific investigations have unveiled a broader spectrum of pharmacological properties, including anti-inflammatory, anticancer, and metabolic regulatory activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support ongoing research and drug development efforts.

Metabolism and Bioactivation

This compound itself is a metabolite of sennosides (Sennoside A and B), which are the primary active constituents found in Senna plants.[1] Sennosides are prodrugs that remain largely unabsorbed in the upper gastrointestinal tract. Their bioactivation is a multi-step process mediated by the gut microbiota in the colon.

Initially, bacterial β-glucosidases hydrolyze the sugar moieties of sennosides in a stepwise manner to yield their aglycones, Sennidin A and B.[2][3] These sennidins can be interconverted and are subsequently reduced by bacterial enzymes to form the ultimate active metabolite, rheinanthrone.[2][4] Rheinanthrone is the primary compound responsible for the well-documented laxative effect.[4]

Anti-inflammatory Activity: TNF-α Inhibition

Recent studies have identified Sennoside B as a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in various autoimmune diseases.[5][6] This discovery positions sennoside derivatives as promising candidates for the development of novel anti-inflammatory therapeutics.

Quantitative Data: TNF-α Inhibition

The inhibitory activity of Sennoside B against TNF-α has been quantified in cell-based assays, demonstrating significant potency.

| Compound | Assay | Cell Line | IC50 Value | Reference |

| Sennoside B | TNF-α induced cytotoxicity | HeLa | 0.32 µM | [7] |

Table 1: Potency of Sennoside B as a TNF-α inhibitor.

Experimental Protocol: TNF-α Induced Cytotoxicity Assay

A common method to evaluate TNF-α inhibition is the L929 cell cytotoxicity assay.[6]

-

Cell Culture: Mouse L929 fibroblast cells are seeded in 96-well plates at a density of 2.0 × 10⁴ cells per well and cultured overnight.[6]

-

Treatment: Cells are treated with varying concentrations of the test compound (e.g., Sennoside B, 6.25–100 µM) in the presence of 10 ng/mL TNF-α and 1 µg/mL Actinomycin D (to sensitize the cells to TNF-α-induced apoptosis).[6][8]

-

Incubation: The plates are incubated for 18 hours.[6]

-

Viability Assessment: Cell viability is measured using a standard method such as the Cell Counting Kit-8 (CCK-8) assay to determine the extent of protection from TNF-α-induced cell death.[6]

Signaling Pathway: Inhibition of NF-κB Activation

TNF-α binding to its receptor (TNFR1) typically triggers a signaling cascade that leads to the degradation of IκB-α, releasing the transcription factor NF-κB to translocate to the nucleus and activate pro-inflammatory gene expression. Sennoside B has been shown to inhibit this pathway by preventing the degradation of IκB-α.[8]

Experimental Workflow: Competitive Binding Assay

A novel competitive binding screening assay was developed to identify TNF-α inhibitors like Sennoside B.[9] This workflow uses size exclusion chromatography (SEC) coupled with mass spectrometry.

Anticancer Activity: Triple-Negative Breast Cancer (TNBC)

Sennoside B has demonstrated significant antitumor activity in triple-negative breast cancer (TNBC), one of the most aggressive and difficult-to-treat subtypes of breast cancer.[10][11]

Observed Biological Effects

Studies have shown that Sennoside B treatment dose-dependently inhibits several malignant phenotypes in TNBC cells.[10]

| Assay Type | Observed Effect | Reference |

| MTT Assay | Inhibition of cell proliferation | [10] |

| Colony Formation Assay | Reduction in colony-forming ability | [10] |

| Scratch Assay | Inhibition of cell migration | [10] |

| Transwell Assay | Suppression of cell invasiveness | [10] |

Table 2: In Vitro anticancer activities of Sennoside B in TNBC cells.

Signaling Pathway: ERK/AKT/STAT5 Inhibition

The anticancer mechanism of Sennoside B in TNBC involves the suppression of key oncogenic signaling pathways. Mechanistic studies revealed that Sennoside B inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), protein kinase B (AKT), and signal transducer and activator of transcription 5 (STAT5).[10] The simultaneous blockade of these pathways disrupts core processes that drive tumor growth, survival, and metastasis.

Metabolic Regulatory Effects

This compound has been shown to modulate glucose metabolism through a unique, insulin-independent mechanism. This activity suggests a potential role for sennidin derivatives in the management of metabolic disorders.

Mechanism of Action: PI3K/Akt-Dependent Glucose Uptake

This compound directly induces the phosphorylation of Protein Kinase B (Akt), a central node in the metabolic signaling pathway. This activation occurs independently of the upstream insulin receptor. Activated Akt then promotes the translocation of Glucose Transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, thereby enhancing glucose uptake into cells like adipocytes.[12][13][14] The process is dependent on Phosphatidylinositol 3-kinase (PI3K), as confirmed by its complete inhibition by wortmannin, a known PI3K inhibitor.

Conclusion

This compound and its parent sennosides are emerging as a class of natural products with a diverse and therapeutically relevant range of biological activities far exceeding their traditional use as laxatives. The potent inhibition of TNF-α, the targeted suppression of multiple oncogenic pathways in TNBC, and the novel insulin-independent stimulation of glucose uptake highlight the significant potential of these compounds. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to further explore the mechanisms of action and therapeutic applications of this compound derivatives in inflammation, oncology, and metabolic disease.

References

- 1. In Silico Studies on Sennidines—Natural Dianthrones from Senna - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of Sennosides by Intestinal Flora [jstage.jst.go.jp]

- 3. karger.com [karger.com]

- 4. Metabolism of sennosides--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Sennoside B inhibits malignant phenotypes of triple-negative breast cancer cells and represses ERK/AKT/STAT5 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cyanidin-3-rutinoside increases glucose uptake by activating the PI3K/Akt pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Role of PI3K/AKT Pathway in Insulin-Mediated Glucose Uptake | Semantic Scholar [semanticscholar.org]

Sennidin B: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sennidin B, a dianthrone derivative, is a significant bioactive compound primarily found in plants of the Senna genus. It is the aglycone form of the more commonly known Sennoside B. This technical guide provides an in-depth overview of the natural sources and abundance of this compound, detailing its biosynthesis and the analytical methodologies for its quantification. Furthermore, it outlines the pharmacological signaling pathways influenced by related sennosides, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Abundance

This compound is naturally present in plants belonging to the Senna genus (Family: Fabaceae), most notably in Senna alexandrina (synonymous with Cassia angustifolia and Cassia acutifolia), commonly known as Senna.[1][2] In the plant, sennidins exist predominantly as glycosides, known as sennosides.[2] Sennoside B is the direct glycosidic precursor to this compound. The abundance of these compounds varies depending on the plant part, geographical location, and harvesting time.[2][3]

The primary commercial sources of sennosides are the leaves and pods of Senna alexandrina.[4] The concentration of Sennoside B, and by extension the potential yield of this compound, is highest in the leaves and pods.

Table 1: Abundance of Sennoside B in Senna alexandrina

| Plant Part | Sennoside B Content (% w/w) | Reference(s) |

| Leaves | 1.83 - 2.91 | [4][5] |

| Pods | 2.7 - 2.86 | [4][5] |

| Flowers | ~0.11 | [5] |

| Stems | ~0.09 | [5] |

| Roots | ~0.08 | [5] |

Note: this compound is the aglycone of Sennoside B. The abundance of this compound can be inferred from the concentration of its glycoside form.

Biosynthesis of this compound

The biosynthesis of sennidins is understood to follow the polyketide pathway. While the complete pathway is still under investigation, transcriptome analysis of Cassia angustifolia has identified key enzymes likely involved in the formation of the anthraquinone backbone.[6] The process begins with acetyl-CoA and malonyl-CoA, leading to the formation of an octaketide backbone, which then undergoes a series of cyclization and modification reactions to form the anthrone monomers. These monomers then dimerize to form the sennidin structure.

Experimental Protocols

Extraction and Isolation of this compound

The extraction of pure sennidins is a multi-stage process due to their existence as glycosides (sennosides) in the plant material.[2] The general procedure involves the extraction of sennosides, followed by hydrolysis to yield the sennidin aglycones.

Protocol for Sennoside Extraction and Hydrolysis to this compound:

-

Defatting: The dried and powdered plant material (e.g., Senna leaves) is first defatted using a non-polar solvent like benzene or hexane to remove lipids and other non-polar compounds.[7]

-

Sennoside Extraction: The defatted plant material is then extracted with a polar solvent. A common method involves using 70% aqueous methanol.[7] The extraction can be performed at room temperature with shaking or under reflux.

-

Concentration: The methanolic extract is concentrated under reduced pressure to about one-fourth of its original volume.[7]

-

Acidification and Precipitation: The concentrated extract is acidified with hydrochloric acid to a pH of approximately 3.2. This protonates the carboxylic acid groups of the sennosides, reducing their solubility and causing them to precipitate out of the solution.[7] The mixture is cooled to 5°C for a few hours to enhance precipitation.

-

Hydrolysis: To obtain this compound, the extracted sennosides must be hydrolyzed. This is typically achieved by acid hydrolysis. The sennoside extract is refluxed with a mineral acid, such as hydrochloric acid, in a biphasic system (e.g., water/alcohol and toluene).[6] This process cleaves the glycosidic bonds, releasing the sennidin aglycones.

-

Purification: The resulting sennidins can be further purified using chromatographic techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Quantification of this compound

Various analytical techniques are employed for the quantification of sennosides, which can be adapted for the analysis of sennidins following hydrolysis.

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.

-

Method:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and acidified water (e.g., 1.0% acetic acid) in a ratio of approximately 17:83 (v/v).[7]

-

Detection: UV detector set at 270 nm.[7]

-

Quantification: The concentration is determined by comparing the peak area of the sample to that of a standard curve prepared with a known concentration of this compound.

-

3.2.2. Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

-

Principle: UPLC offers higher resolution and sensitivity than HPLC. It is coupled with a mass spectrometer for highly specific detection and quantification based on the mass-to-charge ratio of the analyte.

-

Method:

-

Column: UPLC C18 column.

-

Mobile Phase: A gradient of methanol and water is often used.

-

Ionization: Electrospray ionization (ESI) in negative mode is common for sennidins.

-

Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[5]

-

3.2.3. High-Performance Thin-Layer Chromatography (HPTLC)

-

Principle: HPTLC is a planar chromatographic technique that separates compounds on a high-performance layer. Quantification is achieved by densitometric scanning of the separated spots.

-

Method:

-

Stationary Phase: Pre-coated silica gel 60 F254 plates.

-

Mobile Phase: A mixture of butanol, water, and glacial acetic acid (e.g., 6:3.5:0.5, v/v/v).[8]

-

Detection: Densitometric scanning at 254 nm.[8]

-

Quantification: The concentration is determined by comparing the peak area of the sample spot to a standard curve.

-

Pharmacological Signaling Pathways

While this compound is the aglycone, much of the research on pharmacological activity has been conducted on its glycoside precursors, sennosides. Sennoside A, a stereoisomer of Sennoside B, has been shown to modulate several key signaling pathways.[9] These findings provide a strong indication of the potential biological targets of this compound following its formation in the gut.

The laxative effect of sennosides is mediated by their active metabolite, rhein anthrone, which is formed in the large intestine.[8] Rhein anthrone stimulates peristalsis and alters water absorption. Beyond their laxative effects, sennosides have been reported to influence inflammatory and cell proliferation pathways.

Experimental Workflow

The overall workflow for the study of this compound from its natural source involves a series of sequential steps from sample preparation to final analysis.

Conclusion

This compound, derived from the abundant sennosides in Senna species, represents a class of natural compounds with significant biological activities. This guide has provided a detailed overview of its natural occurrence, biosynthesis, and methods for its extraction and quantification. The elucidation of its interaction with key pharmacological signaling pathways opens avenues for further research into its therapeutic potential beyond its traditional use as a laxative. The presented protocols and data serve as a valuable resource for scientists engaged in the exploration and development of plant-derived pharmaceuticals.

References

- 1. Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Silico Studies on Sennidines—Natural Dianthrones from Senna - PMC [pmc.ncbi.nlm.nih.gov]

- 3. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Study of Senna (CASRN 8013-11-4) in C57BL/6NTac Mice and Toxicology and Carcinogenesis Study of Senna in Genetically Modified C3B6.129F1/Tac-Trp53tm1Brd N12 Haploinsufficient Mice (Feed Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Modified Method for Isolation of Rhein from Senna - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Sennosides | C42H38O20 | CID 5199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The process of extracting sennosides from senna leaf extract. [greenskybio.com]

An In-depth Technical Guide to Sennidin B: Chemical Identifiers, Experimental Protocols, and Biological Activity

This technical guide provides a comprehensive overview of Sennidin B, a bioactive compound found in plants of the Senna genus. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, methods for its analysis, and insights into its biological functions.

Chemical Identifiers of this compound

This compound is a dianthrone, a type of anthraquinone derivative. It is a stereoisomer of Sennidin A.[1][2] The key chemical identifiers for this compound are summarized in the table below for easy reference.

| Identifier | Value | Source(s) |

| CAS Number | 517-44-2 | [1][2][3][4][5] |

| IUPAC Name | (9S)-9-[(9R)-2-carboxy-4,5-dihydroxy-10-oxo-9H-anthracen-9-yl]-4,5-dihydroxy-10-oxo-9H-anthracene-2-carboxylic acid | [1][4][5] |

| Chemical Formula | C₃₀H₁₈O₁₀ | [1][2][3][5] |

| Molecular Weight | 538.46 g/mol | [1][3][5] |

| PubChem CID | 10459879 | [3][5] |

| SMILES | C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O | [5] |

| InChI Key | JPMRHWLJLNKRTJ-SZPZYZBQSA-N | [1] |

Experimental Protocols

This section details methodologies for the analysis and isolation of this compound and related compounds from their natural sources.

The following protocol is a representative method for the quantitative analysis of sennosides, including this compound, in Senna species, based on established HPLC methods.[3][6][7]

Objective: To determine the concentration of this compound in a sample matrix.

Instrumentation and Materials:

-

HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a UV-Vis or photodiode array (PDA) detector.[3][6]

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6][8]

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 20 mM sodium citrate buffer, pH 4.5 or phosphoric acid in water).[6][7] A common ratio is 20:80 (v/v) acetonitrile to aqueous buffer.[6]

-

Flow Rate: 1.2 mL/min.[6]

-

Column Temperature: 40 °C.[6]

-

Injection Volume: 20 µL.[6]

-

Standard: A certified reference standard of this compound.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation:

-

Accurately weigh a known amount of the powdered plant material (e.g., 500 mg of Senna leaves).[7]

-

Extract the sennosides with an appropriate solvent, such as 70% methanol in water.[10]

-

The extraction can be facilitated by sonication or reflux.

-

Centrifuge the extract to pellet solid debris and filter the supernatant through a 0.45 µm syringe filter before injection.[7]

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-